Agn-PC-00C6M9 Agn-PC-00C6M9
Brand Name: Vulcanchem
CAS No.: 2009-81-6
VCID: VC8366315
InChI: InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2
SMILES: CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Molecular Formula: C10H21Cl2N3O8
Molecular Weight: 382.19 g/mol

Agn-PC-00C6M9

CAS No.: 2009-81-6

Cat. No.: VC8366315

Molecular Formula: C10H21Cl2N3O8

Molecular Weight: 382.19 g/mol

* For research use only. Not for human or veterinary use.

Agn-PC-00C6M9 - 2009-81-6

Specification

CAS No. 2009-81-6
Molecular Formula C10H21Cl2N3O8
Molecular Weight 382.19 g/mol
IUPAC Name [3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate
Standard InChI InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2
Standard InChI Key OLECGDCCKDPGHG-UHFFFAOYSA-L
SMILES CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Canonical SMILES CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

Agn-PC-00C6M9 is systematically named [3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate . Its molecular formula, C₁₀H₂₁Cl₂N₃O₈, reflects the presence of:

  • 10 carbon atoms arranged in a conjugated system.

  • 21 hydrogen atoms distributed across methyl and methylene groups.

  • Two chlorine atoms from the perchlorate anions.

  • Three nitrogen atoms within dimethylamino and azanium groups.

  • Eight oxygen atoms primarily from the perchlorate ions.

The compound’s molecular weight, calculated as 382.19 g/mol, aligns with its stoichiometric composition .

Registry Identifiers and Synonyms

Agn-PC-00C6M9 is cataloged under multiple identifiers:

  • CAS Registry Number: 2009-81-6 .

  • PubChem CID: 11589033 .

  • DSSTox Substance ID: DTXSID40469071 .

  • Synonym: SCHEMBL10416525 .

These identifiers facilitate cross-referencing across chemical databases and literature.

Structural Characteristics

Molecular Architecture

The compound comprises a cationic core and two perchlorate anions (ClO₄⁻). The cationic structure features a prop-2-enylidene backbone substituted with dimethylamino and dimethylazanium groups, creating a conjugated system that stabilizes the positive charge through resonance . Key structural attributes include:

  • Three rotatable bonds, enabling conformational flexibility .

  • Zero hydrogen bond donors, as all hydrogens are bound to carbon or nitrogen in non-polar groups .

  • Nine hydrogen bond acceptors, predominantly from the perchlorate oxygens .

Table 1: Key Structural Descriptors

PropertyValueReference
Rotatable bond count3
Hydrogen bond donors0
Hydrogen bond acceptors9
Topological polar surface area158 Ų

Stereochemical Considerations

Agn-PC-00C6M9 lacks defined stereocenters, as evidenced by its zero undefined atom stereocenter count . The absence of chiral centers simplifies its synthetic pathway and reduces the likelihood of stereoisomer formation.

Spectroscopic and Computational Data

  • InChI Key: OLECGDCCKDPGHG-UHFFFAOYSA-L .

  • SMILES Notation: CN(C)C=C(C=N+C)C=N+C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O .

  • Monoisotopic mass: 381.0705700 Da .

These descriptors enable precise molecular modeling and spectral predictions.

Synthesis and Physicochemical Properties

Stability and Solubility

  • Stability: The perchlorate anions may pose explosive risks under high-temperature or reducing conditions, necessitating cautious handling.

  • Solubility: High polarity due to ionic character suggests solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .

Table 2: Computed Physicochemical Properties

PropertyValueReference
Molecular weight382.19 g/mol
Complexity292
Covalently bonded units3 (cation + 2 anions)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator